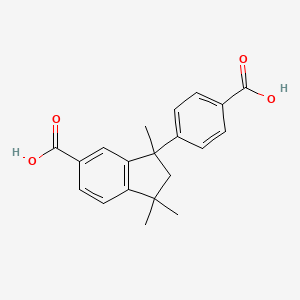

1,3-二苯基丙醇

描述

Synthesis Analysis

The synthesis of derivatives related to 1,3-Diphenylpropan-1-ol, such as β-diketones, has been explored through methods involving the interaction of different chemical entities. For instance, β-diketone interactions have led to the synthesis of compounds adopting cis-diketo conformations, illustrating the flexibility in manipulating the core structure of 1,3-Diphenylpropan-1-ol for various derivatives (Emsley et al., 1987). Another method involves the diastereoselective reduction of β-hydroxy oxime, demonstrating a stereocontrolled route to synthesize derivatives of 1,3-Diphenylpropan-1-ol with high selectivity and yield (Patil et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,3-Diphenylpropan-1-ol derivatives has been extensively analyzed through methods like X-ray crystallography and electron diffraction. Such studies reveal details about the orientation of phenyl rings and the spatial arrangement of molecules, which are crucial for understanding the chemical behavior and reactivity of these compounds (Schultz et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Diphenylpropan-1-ol and its derivatives showcase a range of transformations, highlighting their reactivity and functional group compatibility. The formation of various heterocyclic compounds from 1,3-Diphenylpropan-1-ol demonstrates its versatility as a precursor for synthesizing bioactive molecules with potential therapeutic applications (Fouad et al., 2023).

Physical Properties Analysis

The study of physical properties, such as thermal behavior, through methods like TG-DSC, provides insight into the stability and decomposition patterns of 1,3-Diphenylpropan-1-ol derivatives. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceutical formulations (Liu Wan-yun, 2008).

科学研究应用

合成生物活性化合物1,3-二苯基丙醇可作为合成生物活性非天然化合物的前体。特别地,这些化合物构成了从格里菲斯木(Combretum griffithii)茎中分离出的格里菲斯烷类天然产物的核心结构。它们还是黄草(Ageratum conyzoides)等各种植物中发现的黄烷类化合物的潜在合成前体,对一些物种具有抗饲料性质(Reddy, Krishna, & Satyanarayana, 2016)。

立体控制合成从共同中间体出发,合成了3-氨基-2,2-二甲基-1,3-二苯基丙醇的对映体。这个过程突显了1,3-二苯基丙醇在立体控制化学合成中的重要性,这对于开发特定的药物化合物至关重要(Patil, Bhowmick, & Joshi, 2010)。

天然产物提取从变色紫荆(Erythrina variegata)的根中分离出具有丁香醛基团的不寻常的二苯基丙烷-1,2-二醇。这些化合物展示了从1,3-二苯基丙醇结构中衍生的天然产物的多样性(Tanaka et al., 2002)。

有机反应中的催化活性含有1,3-二苯基丙醇骨架的过渡金属配合物表现出催化活性。例如,钯配合物在Sonogashira偶联反应中显示出高效性,这是有机合成中的关键过程(Liang, Nishide, Ito, & Yoshifuji, 2003)。

抗氧化活性研究了与之相关的1,3-二苯基丙烷-1,3-二酮的抗氧化性质,使用脉冲辐解析。它对Fe2+介导的脂质过氧化表现出显著的抑制活性,表明其作为抗氧化剂的潜力(Rele et al., 2002)。

合成和热分析对1,3-二苯基丙烷-1,3-二酮的合成和热分析已进行,为其在材料科学中的应用提供了关键见解,这对于了解其分子结构和热性质至关重要(Wan-yun, 2008)。

酪氨酸酶抑制效果从1,3-二苯基丙烷衍生的化合物已被发现具有对酪氨酸酶的抑制活性,这是参与黑色素产生的酶。这表明在皮肤护理和治疗色素沉着疾病方面具有潜在应用(Baek et al., 2009)。

属性

IUPAC Name |

1,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRQODFKFKHCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenylpropan-1-ol | |

CAS RN |

14097-24-6 | |

| Record name | NSC69141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)

![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)